Ethyl 3-amino-4-(cyclobutylamino)benzoate
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Description
Ethyl 3-amino-4-(cyclobutylamino)benzoate is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 3-amino-4-(cyclobutylamino)benzoate is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound can be described structurally as follows:
- Chemical Formula : C14H18N2O2
- Molecular Weight : 250.30 g/mol
- Functional Groups : The compound features an ethyl ester group, an amino group, and a cyclobutyl group attached to a benzoate structure.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This is critical in pathways related to cell proliferation and apoptosis.
- Receptor Modulation : It may interact with various receptors, leading to downstream effects that influence cellular responses.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains and fungi, suggesting that this compound might possess similar activity .
Anticancer Potential
The compound has been investigated for its potential anticancer properties. Studies suggest that it may inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For example, in vitro assays demonstrated significant inhibition of tumor cell growth at concentrations ranging from 50 to 200 µM .
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- Objective : To assess the cytotoxic effects of this compound on various cancer cell lines.
- Methodology : Cell viability assays (MTT assay) were conducted on breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Findings : At a concentration of 100 µM, the compound reduced cell viability by approximately 70% in MCF-7 cells and 65% in A549 cells, indicating potent anticancer activity.
-
Animal Model Studies :
- Objective : To evaluate the in vivo efficacy of the compound against tumor growth in mouse models.
- Methodology : Mice were administered the compound at doses of 50 mg/kg for two weeks.
- Findings : Significant reduction in tumor size was observed compared to control groups, supporting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Activity Type | Test System | Concentration (µM) | Effect (%) |
---|---|---|---|
Antimicrobial | E. coli | 50 | Inhibition >90% |
Cytotoxicity | MCF-7 | 100 | Viability 30% |
Cytotoxicity | A549 | 100 | Viability 35% |
Tumor Growth Inhibition | Mouse Model | 50 mg/kg | Tumor size reduced by ~60% |
Table 2: Mechanism Insights
Mechanism | Description |
---|---|
Enzyme Inhibition | Binds to active sites of key enzymes |
Receptor Interaction | Modulates receptor activity |
Apoptosis Induction | Triggers programmed cell death |
Properties
IUPAC Name |
ethyl 3-amino-4-(cyclobutylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)9-6-7-12(11(14)8-9)15-10-4-3-5-10/h6-8,10,15H,2-5,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPGURUDXMIQPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2CCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.